methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate is a chemical compound with the molecular formula C14H18N4S and a molecular weight of 274.39 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a benzyl group, a cyano group, and a carbimidothioate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate typically involves the reaction of 4-benzylpiperazine with methyl isothiocyanate and cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature0°C to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature-20°C to 25°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature0°C to 50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted piperazines.
Scientific Research Applications
Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-benzylpiperazine-1-carbimidothioate
- Methyl 4-benzyl-N-cyanopiperazine-1-carbimidate
- Methyl 4-benzyl-N-cyanopiperazine-1-carbamimidothioate
Uniqueness
Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate is unique due to the presence of the cyano group and the carbimidothioate moiety, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable tool in scientific research .
Properties
IUPAC Name |
methyl 4-benzyl-N-cyanopiperazine-1-carboximidothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-19-14(16-12-15)18-9-7-17(8-10-18)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUVVMXEFDSEIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.